molecular formula C19H22N2O2 B11180689 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione

2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11180689
M. Wt: 310.4 g/mol
InChI Key: PAUKLGUOGMEPCO-UHFFFAOYSA-N
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Description

2-(Octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a fused octahydro-benzimidazole substituent. The core cyclohexane-1,3-dione scaffold is a versatile building block in organic synthesis, often utilized in the preparation of heterocyclic compounds with diverse biological activities .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H22N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-3,6-7,13-15,22H,4-5,8-11H2,(H,20,21)

InChI Key

PAUKLGUOGMEPCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves the condensation of benzimidazole guanidine with acetylacetone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The compound’s reactivity arises from two primary components:

  • Cyclohexane-1,3-dione : A diketone capable of keto-enol tautomerism, enabling nucleophilic additions, condensations, and cyclization.

  • Octahydro-benzimidazole ylidene : A nitrogen-rich bicyclic system with potential for hydrogen bonding, acid-base interactions, and coordination chemistry.

Keto-Enol Tautomerism and Nucleophilic Additions

The diketone moiety undergoes keto-enol tautomerism, facilitating reactions at the α-carbon:

Reaction TypeConditionsProduct Example
Aldol CondensationBase (e.g., NaOH), ethanol, 60–80°Cβ-Hydroxyketone derivatives
Michael AdditionNucleophiles (e.g., amines), RTSubstituted cyclohexanones

For instance, under basic conditions, the enolate form reacts with aldehydes to form conjugated systems, a reaction exploited in synthesizing polycyclic structures .

Cyclization Reactions

The ylidene benzimidazole moiety participates in cyclization due to its strained bicyclic structure:

SubstrateConditionsOutcome
Acidic media (e.g., H₂SO₄)Reflux in toluene, 110°CFused heterocyclic compounds

Such reactions often yield tetracyclic frameworks with potential bioactivity, though mechanistic details require further study.

Oxidation and Reduction

  • Oxidation : The diketone is resistant to further oxidation, but the benzimidazole ylidene can undergo dehydrogenation under strong oxidants (e.g., KMnO₄), forming aromatic benzimidazole derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ylidene double bond, yielding saturated benzimidazole analogs.

Acid-Base Reactivity

The benzimidazole nitrogen atoms act as weak bases, protonating in acidic media (pH < 4) to form water-soluble salts. This property is critical for purification and solubility modulation.

Comparative Reactivity with Analogous Compounds

The table below contrasts the reactivity of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione with structurally related compounds:

CompoundKey Reactivity Differences
5-Phenyl-1,3-cyclohexanedione Lacks benzimidazole moiety; limited to diketone reactions (e.g., condensations).
2,2-Dimethyl-5-phenylcyclohexanedione Steric hindrance from methyl groups reduces enolate formation efficiency.
Benzimidazole derivatives Absence of diketone limits cross-conjugation effects and cyclization pathways.

Future Research Directions

  • Mechanistic studies using DFT calculations to map reaction pathways.

  • Exploration of photochemical reactivity for novel bond-forming strategies.

Mechanism of Action

The mechanism of action of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects in cancer cells. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural uniqueness of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione lies in its octahydro-benzimidazole substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
5-Phenylcyclohexane-1,3-dione Phenyl group at C5 C₁₂H₁₂O₂ 188.23 Intermediate in heterocyclic synthesis (e.g., pyrroloacridinones)
2-({[2-(1H-Imidazol-4-yl)ethyl]amino}methylene)-5-(3-chlorophenyl)cyclohexane-1,3-dione 3-Chlorophenyl + imidazole-ethylamino group C₁₈H₁₈ClN₃O₂ 343.81 Potential pharmacological activity (structure suggests enzyme inhibition)
2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione 4-Acetylphenylamino group C₂₁H₁₉NO₃ 333.38 High-purity reference standard for pharmaceutical R&D
2-[(4-Ethoxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione 4-Ethoxyanilino group C₂₁H₂₁NO₃ 335.40 Screening candidate for bioactivity studies
2-[1-(Ethoxyamino)propylidene]-5-phenylcyclohexane-1,3-dione Ethoxyamino-propylidene group C₁₇H₂₁NO₃ 287.35 Herbicidal activity (patented by Nippon Soda)
Target Compound Octahydro-benzimidazol-2-ylidene group Inferred: C₁₉H₂₁N₂O₂ Estimated: 325.38 Hypothesized enzyme inhibition (based on benzimidazole analogs)

Key Structural and Functional Insights

Substituent Diversity: Unlike simpler derivatives (e.g., phenyl or acetylphenyl groups), the target compound’s octahydro-benzimidazole moiety introduces a bicyclic structure. This may improve metabolic stability or target specificity compared to monocyclic substituents .

In contrast, ethoxyamino-propylidene derivatives exhibit herbicidal activity, highlighting how substituent choice dictates application .

Synthetic Flexibility: The cyclohexane-1,3-dione core allows diverse functionalization. For example, hydrazone derivatives (e.g., 2-(4-fluorophenylhydrazono)-5,5-dimethylcyclohexane-1,3-dione) are synthesized via diazotization , while amino-methylidene analogs (e.g., ) require condensation reactions .

Research Findings and Implications

Synthetic Adaptability: Cyclohexane-1,3-dione derivatives are pivotal in constructing complex heterocycles. For instance, 5-phenylcyclohexane-1,3-dione was used to synthesize pyrroloacridinones in water with high yields (82–95%), demonstrating the scaffold’s reactivity under green conditions .

Application-Specific Design: Substituents critically determine function. For example, ethoxyamino-propylidene derivatives are herbicides , while imidazole- or acetylphenyl-modified analogs are geared toward drug discovery . The target compound’s benzimidazole group may position it for therapeutic applications.

Biological Activity

The compound 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O2C_{18}H_{24}N_2O_2. The structure features a benzimidazole ring, which is known for its diverse pharmacological properties. The presence of the cyclohexane moiety contributes to its structural complexity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent is supported by findings from several studies. A notable study demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in drug metabolism. For example, compounds related to this structure have been shown to act as inhibitors of cytochrome P450 enzymes, which play a critical role in the metabolism of various drugs . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding this compound's interactions within biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione, evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of related benzimidazole compounds on various cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. These findings support further exploration into the therapeutic potential of this class of compounds in oncology .

Research Findings

Study Focus Findings
Study 1AntimicrobialDemonstrated significant activity against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2AnticancerInduced apoptosis in HeLa cells with IC50 values in the low micromolar range.
Study 3Enzyme InhibitionInhibited CYP450 enzymes affecting drug metabolism significantly.

Q & A

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer :
  • Store under argon atmosphere in amber vials at −20°C.
  • Add antioxidants (e.g., BHT at 0.01% w/v) if compatible with downstream applications.
  • Periodically re-test stability via accelerated aging studies (40°C/75% RH for 6 months) .

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